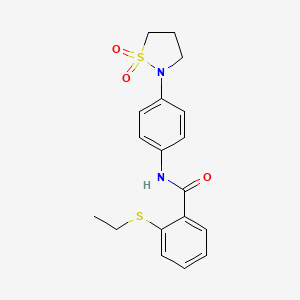

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide, also known as ERW1041E, is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various experiments, and its unique structure and properties make it a valuable tool for researchers in the field of biochemistry and pharmacology.

Scientific Research Applications

Synthesis and Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide and its derivatives demonstrate potential in various biological activities. One study outlines the synthesis of similar compounds and their preliminary evaluation as antimicrobials, showing promising antibacterial activities (Patel & Dhameliya, 2010).

Anti-Tubercular Activity

A research focusing on derivatives of similar compounds reveals significant anti-tubercular activity against Mycobacterium tuberculosis, alongside their non-cytotoxic nature against human cancer cell lines (Nimbalkar et al., 2018).

Anti-Inflammatory Applications

Another study synthesizing related compounds assessed their anti-inflammatory activity, comparing them to non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).

Anticancer Potential

Derivatives of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(ethylthio)benzamide have been explored for their anticancer activities. A study demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).

Antiviral Activity

Research into spirothiazolidinone derivatives, closely related to the target compound, revealed strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Antimicrobial Properties

Further studies have highlighted the antimicrobial potential of related benzamide derivatives, with one showing significant activities against various bacterial and fungal strains (Patel & Patel, 2015).

properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethylsulfanylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c1-2-24-17-7-4-3-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-5-13-25(20,22)23/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQSSGORUGLHRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfonyl)acetic acid hydrochloride](/img/structure/B2359886.png)

![(3Z)-3-{[(2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2359888.png)

![N-(2-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2359890.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2359898.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfanylbenzamide](/img/structure/B2359900.png)

![Tert-butyl [2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B2359903.png)

![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(4-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2359905.png)